molecular formula C19H19NO5S2 B2939184 Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-61-2

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2939184
CAS No.: 932303-61-2
M. Wt: 405.48
InChI Key: HUFZCWYMUNUTOP-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 932354-60-4) is a benzothiophene derivative with a molecular formula of C₁₉H₁₈FNO₅S₂ and a molecular weight of 423.5 g/mol. Its structure features:

  • A benzothiophene core substituted with a fluorine atom at the 4-position.
  • A sulfamoyl group linked to a 2-ethoxyphenyl moiety at the 3-position.
  • An ethyl ester at the 2-position.

The compound’s Smiles notation, CCOC(=O)c1sc2cccc(F)c2c1S(=O)(=O)Nc1ccccc1OCC, highlights its distinct electronic and steric profile.

Properties

IUPAC Name

ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-3-24-15-11-7-6-10-14(15)20-27(22,23)18-13-9-5-8-12-16(13)26-17(18)19(21)25-4-2/h5-12,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFZCWYMUNUTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiophene core , an ethoxyphenyl sulfamoyl group , and an ethyl ester functionality . The synthesis typically involves several key steps:

  • Formation of the Benzothiophene Core : Achieved through cyclization reactions using suitable precursors.
  • Introduction of the Sulfamoyl Group : Accomplished via nucleophilic substitution with sulfamoyl chloride derivatives.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

Synthetic Route Summary

StepDescription
Formation of BenzothiopheneCyclization of precursors (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) in a basic medium.
Introduction of SulfamoylNucleophilic substitution using sulfamoyl chloride derivatives.
EsterificationReaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various microorganisms. Research indicates that compounds in the benzothiophene class exhibit a wide range of biological activities, including antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of similar benzothiophene derivatives, compounds exhibited notable activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Fungi : Candida albicans, Aspergillus flavus

The Minimum Inhibitory Concentration (MIC) values for these compounds were as low as 16 µg/mL against several tested strains, indicating strong antimicrobial potential .

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in cell proliferation or microbial growth, leading to its observed biological effects.

Potential Therapeutic Applications

Due to its promising biological activities, this compound is being investigated for potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that benzothiophene derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Development : The compound's significant antimicrobial properties make it a candidate for developing new antibiotics.

Comparative Studies

Comparative studies have highlighted the effectiveness of benzothiophene derivatives in various biological assays. For instance, research on structurally similar compounds has demonstrated their ability to act against resistant strains of bacteria and fungi .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate with structurally related benzothiophene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Potential Implications
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C₁₉H₁₈FNO₅S₂ 423.5 4-fluoro, 2-ethoxyphenyl sulfamoyl, ethyl ester Reference compound. High polarity due to sulfamoyl and fluorine; potential enzyme inhibition.
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₆FNO₄S₂ 407.45 3-fluoro-4-methylphenyl sulfamoyl, ethyl ester Fluorine on phenyl ring; methyl instead of ethoxy. Reduced steric bulk; altered binding affinity compared to ethoxy substituent.
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate C₁₆H₁₃F₃NO₂S 339.33 5-trifluoromethyl, 3-pyrrol-1-yl, ethyl ester Trifluoromethyl (strong electron-withdrawing); pyrrole (aromatic heterocycle). Enhanced metabolic resistance; potential agrochemical applications.
Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate C₁₇H₁₅NO₃S 313.37 4-methoxyphenyl amino, methyl ester Amino group instead of sulfamoyl; methoxy vs. ethoxy. Lower molecular weight; potential for different solubility and pharmacokinetics.
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₂H₂₆ClNO₄S 435.96 Tetrahydrobenzothiophene, 4-chloro-2-methylphenoxy acetyl, ethyl ester Saturated benzothiophene ring; chloro and methyl groups. Increased hydrophobicity; possible CNS activity due to improved blood-brain barrier penetration.

Key Observations:

Substituent Effects: The sulfamoyl group in the target compound and its analog contrasts with the amino group in , impacting hydrogen-bonding capacity and target selectivity. The 4-fluoro substituent on the benzothiophene core in the target compound distinguishes it from analogs with fluorine on the aryl sulfamoyl group (e.g., ) or trifluoromethyl groups (e.g., ), altering electronic properties and stability.

Molecular Weight and Polarity :

  • The target compound’s higher molecular weight (423.5 g/mol) compared to (339.33 g/mol) and (313.37 g/mol) suggests differences in bioavailability and permeability.
  • The ethyl ester in the target compound vs. the methyl ester in may enhance lipophilicity and prolong half-life.

Potential Applications: Compounds with trifluoromethyl groups (e.g., ) are often leveraged in agrochemicals for resistance to degradation . Tetrahydrobenzothiophene derivatives (e.g., ) may exhibit improved pharmacokinetic profiles due to reduced ring strain and increased saturation .

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